2-(Pyrimidin-2-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-3-1-4-10-8(7)9-11-5-2-6-12-9/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKCZAUFKFGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyrimidin 2 Yl Pyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms within a molecule. scirp.orgprinceton.eduipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton couplings, typically through two or three bonds. scirp.orgprinceton.edu For 2-(Pyrimidin-2-yl)pyridin-3-ol, COSY spectra would be instrumental in identifying adjacent protons on both the pyridine (B92270) and pyrimidine (B1678525) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. scirp.orgprinceton.edu This is crucial for assigning the carbon signals of the pyridine and pyrimidine rings based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments show correlations between protons and carbons over two to four bonds. scirp.orgprinceton.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the pyridine and pyrimidine rings. scirp.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. scirp.orgprinceton.edu This is valuable for determining the preferred conformation of the molecule and the relative orientation of the two aromatic rings.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) This table is a representation of expected data based on the analysis of similar compounds and general NMR principles. Actual chemical shifts may vary.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyridine Ring | |||
| C2 | - | ~150-160 | H4, H6 (pyrimidine) |
| C3 | - | ~155-165 (bearing -OH) | H4 |
| C4 | ~7.2-7.4 | ~120-130 | C2, C3, C5, C6 |
| C5 | ~7.0-7.2 | ~115-125 | C3, C4, C6 |
| C6 | ~8.0-8.2 | ~145-155 | C2, C4, C5 |
| Pyrimidine Ring | |||
| C2' | - | ~160-170 | H4', H6' |
| C4' | ~8.5-8.7 | ~155-165 | C2', C5', C6' |
| C5' | ~7.1-7.3 | ~110-120 | C4', C6' |
| C6' | ~8.5-8.7 | ~155-165 | C2', C4', C5' |
Elucidation of Tautomeric Forms and Dynamic Exchange Processes
The presence of the hydroxyl group on the pyridine ring and the nitrogen atoms in both rings introduces the possibility of tautomerism. The compound can potentially exist in equilibrium between the enol form (this compound) and its keto tautomer (2-(pyrimidin-2-yl)pyridin-3(2H)-one). NMR spectroscopy is a powerful technique for studying such dynamic exchange processes. researchgate.netnih.gov
The rate of exchange between tautomers on the NMR timescale determines the appearance of the spectrum. nih.gov
Slow Exchange: If the interconversion is slow, separate sets of signals will be observed for each tautomer.
Fast Exchange: If the exchange is rapid, a single set of time-averaged signals will be observed.
Intermediate Exchange: At intermediate exchange rates, broad signals are often observed.
Studies on similar systems, such as pyrimidin-2(1H)-one and pyridazin-3(2H)-one, have utilized NMR to investigate tautomeric equilibria. researchgate.net Theoretical studies on the tautomeric conversion of pyrimidin-2(1H)-one to pyrimidin-2-ol have shown that the energy barrier for this process can be significantly influenced by the solvent. researchgate.net Dynamic NMR studies can provide kinetic and thermodynamic data about these processes. researchgate.net Techniques like Exchange Spectroscopy (EXSY) can be used to directly observe chemical exchange between different states. nih.gov
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
FT-IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding.
C=N and C=C Stretching: The aromatic rings will exhibit a series of sharp absorption bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds.
C-O Stretching: A band in the region of 1200-1300 cm⁻¹ can be attributed to the C-O stretching of the hydroxyl group.
In related compounds, such as a Schiff base containing pyrimidine and pyridine rings, the ν(C=N) stretching vibration was observed around 1643 cm⁻¹ and 1556 cm⁻¹. scirp.orgscirp.org The presence of a broad band around 3350-3292 cm⁻¹ in metal complexes of a related ligand was attributed to the ν(O-H) of a hydroxyl group. scirp.org
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3200 - 3600 (broad) | Hydroxyl |
| Aromatic C-H stretch | 3000 - 3100 | Pyridine and Pyrimidine rings |
| C=N and C=C stretch | 1400 - 1650 | Pyridine and Pyrimidine rings |
| C-O stretch | 1200 - 1300 | Phenolic hydroxyl |
Raman Spectroscopy for Structural Vibrational Modes
Raman spectroscopy complements FT-IR by providing information on molecular vibrations that result in a change in polarizability. uni-siegen.delibretexts.org It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy would be sensitive to the symmetric breathing modes of the pyridine and pyrimidine rings. The interpretation of Raman spectra is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of the Raman-active modes. researchgate.netnih.gov Studies on similar pyridine-containing compounds have successfully used Raman spectroscopy to investigate their vibrational properties. rsc.orgnih.gov
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. researchgate.net
Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic fragment ions. researchgate.netrsc.org
Common fragmentation pathways for aromatic and heterocyclic compounds include:
Loss of small, stable molecules: Such as CO from the hydroxyl group or HCN from the nitrogen-containing rings.
Ring cleavage: The pyridine and pyrimidine rings can break apart to form smaller charged fragments.
Retro-Diels-Alder reaction: This is a common fragmentation pathway for cyclic systems. nih.gov
The fragmentation of pyrimidine and purine (B94841) derivatives can be complex, often involving rearrangements. nih.gov The analysis of the mass spectra of related pyrimidine-thiones and thiazolo[3,2-a]pyrimidines has shown that characteristic fragment ions are formed by the successive loss of functional groups followed by the decomposition of the heterocyclic rings. researchgate.net
Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry
| Fragment Ion (m/z) | Possible Neutral Loss | Plausible Structure of Fragment |
|---|---|---|
| [M - 27]⁺• | HCN | Loss of hydrogen cyanide from the pyrimidine or pyridine ring. |
| [M - 28]⁺• | CO | Loss of carbon monoxide from the hydroxylated pyridine ring. |
| [C₅H₄NO]⁺ | C₄H₃N₂• | Pyridinol cation radical resulting from cleavage of the C-C bond between the rings. |
| [C₄H₃N₂]⁺ | C₅H₄NO• | Pyrimidinyl cation resulting from cleavage of the C-C bond between the rings. |
Based on a comprehensive search of available scientific literature, there is no specific experimental data for the compound This compound regarding its Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy or its solid-state molecular architecture as determined by single-crystal X-ray diffraction.
While research exists for structurally related compounds, such as other pyrimidine-pyridine derivatives, pyridin-3-ol analogues, and bipyridyl systems, the direct analytical characterization of this compound itself does not appear to be reported in the accessed literature. Therefore, the creation of an article with the specified sections containing detailed research findings and data tables is not possible at this time.
To provide the requested article, published experimental data on the synthesis and subsequent crystallographic and spectroscopic characterization of this compound would be required.
Computational and Theoretical Investigations of 2 Pyrimidin 2 Yl Pyridin 3 Ol
Electronic Structure and Molecular Orbital Theory (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of organic molecules. DFT is employed to determine the ground-state electronic structure, while TD-DFT is used to probe excited-state properties and electronic transitions. ijcce.ac.ir For 2-(Pyrimidin-2-yl)pyridin-3-ol, these methods would provide a comprehensive understanding of its molecular orbitals and spectroscopic behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most susceptible to nucleophilic and electrophilic attack. In analogous compounds, the HOMO and LUMO are often distributed across the aromatic rings, and their energies can be used to predict charge transfer interactions and bioactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Analysis of this compound (Note: This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.)
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. For this compound, MD simulations could provide insights into its interactions with solvent molecules, its conformational dynamics in solution, and the stability of any intramolecular hydrogen bonds. Such simulations have been used to investigate the binding of pyrimidine (B1678525) derivatives to biological targets by revealing stable binding poses and key intermolecular interactions. mdpi.com An MD simulation of this compound in a solvent like water would track the positions and velocities of all atoms in the system, offering a dynamic picture of its solution-phase behavior.
Quantum Chemical Calculations of Proton Transfer Dynamics
The presence of a hydroxyl group on the pyridine (B92270) ring and nitrogen atoms in both rings suggests that this compound could undergo proton transfer reactions. Quantum chemical calculations can be used to investigate the mechanisms and energy barriers associated with these processes.
Ground state proton transfer (GSPT) is a process where a proton is transferred from a donor to an acceptor atom in the molecule's electronic ground state. In this compound, an intramolecular proton transfer could potentially occur between the hydroxyl group and a nitrogen atom of the pyrimidine ring. Computational studies on similar systems have shown that GSPT can be influenced by the presence of intramolecular hydrogen bonds and can lead to the formation of tautomers with different stabilities. rsc.orgresearchgate.net Detailed quantum chemical calculations can map out the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy for the process. rsc.org
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
The photophysical behavior of this compound is significantly influenced by the process of Excited State Intramolecular Proton Transfer (ESIPT). This mechanism is characteristic of molecules that possess both a proton-donating group (the hydroxyl, -OH) and a proton-accepting group (a nitrogen atom on the pyrimidine ring) in close proximity, connected by an intramolecular hydrogen bond.
Upon photoexcitation, the molecule transitions from its ground state (enol form) to an excited state. In this excited state, a rapid, sub-picosecond proton transfer occurs from the hydroxyl group to the pyrimidine nitrogen atom. acs.orgnih.gov This transfer results in the formation of an excited-state tautomer, often referred to as the keto form. acs.orgnih.gov The enol and keto tautomers have distinct electronic and geometric structures. nih.gov
The ESIPT process can be summarized in the following steps:
Excitation: The stable ground-state enol form absorbs a photon, transitioning to the excited enol form (E*).
Proton Transfer: In the excited state, the proton from the hydroxyl group is transferred intramolecularly to the pyrimidine nitrogen, forming the excited keto tautomer (K*). This transfer is extremely fast. acs.orgnih.gov
De-excitation: The excited keto tautomer can return to the ground state via radiative (fluorescence) or non-radiative pathways. Often, the de-excitation is dominated by non-radiative decay channels, which can be due to significant conformational changes in the tautomer. acs.orgnih.gov This rapid non-radiative decay explains why many compounds exhibiting ESIPT, such as related 2-(2′-hydroxyphenyl)pyrimidines, show very little to no fluorescence in solution and in the solid state. acs.orgnih.gov
Back Proton Transfer: Once in the ground state, the keto form is typically less stable than the enol form, and a back-proton transfer occurs, restoring the molecule to its original enol configuration.
The ESIPT phenomenon is highly sensitive to the molecular microenvironment. nih.gov Factors such as protonation can inhibit the ESIPT process. For instance, the addition of an acid can protonate the pyrimidine ring, which blocks the intramolecular proton transfer, leading to a change in the fluorescence response. acs.orgnih.gov This acidochromic behavior is a key feature of compounds undergoing ESIPT.
| State | Form | Description |
| Ground State | Enol (E) | The most stable form of the molecule before excitation. |
| Excited State | Enol (E) | The molecule immediately after absorbing a photon. |
| Excited State | Keto (K) | Formed after the rapid intramolecular transfer of a proton from the -OH group to the pyrimidine N atom. acs.orgnih.gov |
| Ground State | Keto (K) | The transient tautomer formed after de-excitation from K*, before returning to the more stable enol form. |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that stabilize the crystal structure.
For molecules structurally related to this compound, Hirshfeld surface analysis reveals several key intermolecular interactions. The analysis generates a 3D surface around the molecule, colored according to the normalized contact distance (), which highlights regions of close contact. Additionally, 2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts.
The primary intermolecular interactions observed in the crystal packing of similar pyridyl and pyrimidinyl compounds include:
H···H Interactions: These are typically the most abundant contacts, representing a significant portion of the total Hirshfeld surface area, often appearing as widely scattered points in the fingerprint plot.
N···H/H···N and O···H/H···O Interactions: These represent hydrogen bonds, which are strong, directional interactions. In the fingerprint plots, they appear as distinct "spikes." For this compound, interactions between the hydroxyl group and nitrogen atoms of neighboring molecules are expected to be prominent.
π–π Stacking Interactions: Interactions between the aromatic pyridine and pyrimidine rings are also significant. nih.gov These are visualized on the Hirshfeld surface shape index as adjacent red and blue triangles and appear as characteristic patterns in the fingerprint plot. mdpi.com
The relative contributions of these interactions can be quantified from the 2D fingerprint plots. The table below shows typical contributions for related heterocyclic compounds, providing an expected distribution for this compound.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~40-55% | Van der Waals forces between hydrogen atoms. |
| O···H/H···O | ~15-25% | Represents hydrogen bonding involving the hydroxyl group. |
| N···H/H···N | ~10-20% | Represents hydrogen bonding involving nitrogen atoms. |
| C···H/H···C | ~10-15% | Interactions between carbon and hydrogen atoms. |
| C···C (π–π) | ~3-7% | Stacking interactions between aromatic rings. nih.gov |
| C···N/N···C | ~2-5% | Interactions between carbon and nitrogen atoms of the rings. |
Solvent Effects on Molecular Properties and Reactivity
The molecular properties and chemical reactivity of this compound are significantly influenced by the surrounding solvent environment. The effects are primarily due to the solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding. These interactions can alter the tautomeric equilibrium between the enol and keto forms and affect the energy barriers of chemical reactions.
Theoretical studies on similar pyrimidine systems show that the tautomerization process is highly sensitive to the solvent. researchgate.net The enol (pyridin-3-ol) and a potential keto tautomer can exist in equilibrium. In the gas phase, the direct transfer of a proton to form the keto tautomer typically has a high activation energy barrier due to the strain of a four-membered transition state. researchgate.net
Effect of Solvent Polarity:
Aprotic Solvents: In non-polar or aprotic polar solvents, the enol form is generally favored. The energy barrier for proton transfer remains relatively high, although solvation can provide some stabilization to the transition state compared to the gas phase.
Protic Solvents: Protic solvents, such as water or alcohols, can dramatically influence the system. They can act as a proton shuttle, facilitating intermolecular proton transfer and significantly lowering the activation energy for tautomerization. researchgate.net These solvents can stabilize both the ground and transition states through hydrogen bonding, altering the potential energy surface of the reaction. Studies have shown that the use of a protic polar solvent can reduce the energy barrier of corresponding transition states by a very significant amount. researchgate.net
The reactivity of the molecule is also solvent-dependent. The nucleophilicity of the pyridine nitrogen versus the phenolic oxygen can be modulated by the solvent. researchgate.net In aprotic solvents, the oxygen atom might be a more likely site for electrophilic attack. Conversely, in protic solvents, hydrogen bonding to the oxygen atom can reduce its nucleophilicity, potentially favoring reactions at the nitrogen atom.
The photophysical properties, particularly those related to ESIPT, are also affected by solvent polarity. The stability of the excited keto tautomer can be influenced by the solvent, which in turn affects the fluorescence quantum yield and emission wavelength. semanticscholar.org
| Solvent Type | Effect on Tautomerism | Effect on Reactivity | Key Interaction |
| Gas Phase | High energy barrier for proton transfer. researchgate.net | Baseline reactivity. | Intramolecular forces only. |
| Aprotic (e.g., Dichloromethane) | Enol form is generally favored; high activation energy persists. | May favor reactions at the oxygen atom. | Dipole-dipole interactions. |
| Protic (e.g., Water, Ethanol) | Significantly lowers the energy barrier for proton transfer via a solvent bridge mechanism. researchgate.net | May favor reactions at the nitrogen atom due to H-bonding at the hydroxyl group. | Hydrogen bonding. |
Reactivity and Reaction Mechanisms of 2 Pyrimidin 2 Yl Pyridin 3 Ol
Oxidopyridinium Betaine Formation and Cycloaddition Reactions
There is no specific literature detailing the formation of an oxidopyridinium betaine from 2-(Pyrimidin-2-yl)pyridin-3-ol or its subsequent cycloaddition reactions. Research in this area has focused on simpler 3-oxidopyridinium betaines, typically with a substituent on the nitrogen atom. For instance, studies have explored the cycloaddition reactions of 1-methyl-3-oxidopyridinium and 1-(4,6-dimethylpyrimidin-2-yl)-3-oxidopyridinium rsc.org. These compounds, bearing an electron-withdrawing heteroaryl group at the 1-position, have been shown to be versatile 1,3-dipolar reagents rsc.org. However, this substitution pattern is fundamentally different from that of this compound, where the pyrimidinyl group is at the C2 position, and the nitrogen is unsubstituted.
(5+2) Cycloadditions
No studies have been found that investigate the (5+2) cycloaddition reactions of the oxidopyridinium betaine derived from this compound. Research on other N-substituted oxidopyridinium betaines has shown they undergo (5+2) cycloadditions with various alkenes, such as acrylonitrile and methyl acrylate, to yield bridged N-heterocycles rsc.org. The reactions' success and stereoselectivity are highly dependent on the nature of the N-substituent and the dipolarophile rsc.org.
(5+4) Cycloadditions with Dienes
There is no available research on the (5+4) cycloaddition reactions between the putative betaine of this compound and dienes.
Functionalization at the Hydroxyl Group
While the functionalization of hydroxyl groups on pyridine (B92270) and pyrimidine (B1678525) rings is a common synthetic operation, specific protocols and research findings for this compound are not described in the literature. General principles of O-alkylation and O-acylation are well-established for phenols and heterocyclic alcohols.
O-Alkylation and O-Acylation Reactions
No specific methods for the O-alkylation or O-acylation of this compound have been published. Studies on related compounds, such as pyridin-3-ol itself, show that it reacts at the oxygen atom in nucleophilic substitution reactions with perhalopyridines in the presence of a base like potassium carbonate osi.lvresearchgate.net. Similarly, efficient and selective protocols for the O-alkylation of pyrimidin-2(1H)-ones have been developed using various alkylating agents and base systems acs.orgnih.gov. These reactions often yield O-alkylated products in high yields, though competition with N-alkylation can occur depending on the substrate and conditions nih.gov.
Ether and Ester Linkage Formation
The formation of ether and ester linkages from this compound has not been specifically documented. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a general and widely used method for preparing ethers from alcohols youtube.comlibretexts.orgmasterorganicchemistry.com. This SN2 reaction typically works best with primary alkyl halides to avoid elimination side reactions masterorganicchemistry.com. For ester formation, the reaction of an alcohol with an acyl chloride or anhydride, often in the presence of a base like pyridine, is the standard approach. Without experimental studies on this compound, the optimal conditions and feasibility of these transformations for this specific substrate remain undetermined.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are highly dependent on the electron density of the aromatic system.
Both pyridine and pyrimidine rings are inherently electron-deficient due to the presence of electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This makes them significantly less reactive towards electrophiles than benzene. Electrophilic attack on an unsubstituted pyridine ring, for instance, is a difficult process that requires harsh conditions and generally directs the incoming electrophile to the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. youtube.comyoutube.com
In the case of this compound, the reactivity is modulated by two key substituents on the pyridine ring: the electron-donating hydroxyl (-OH) group and the electron-withdrawing pyrimidin-2-yl group.
Activating and Directing Effects : The hydroxyl group is a strong activating group that donates electron density to the pyridine ring through resonance, thereby increasing its nucleophilicity. It is an ortho, para-director, favoring substitution at positions C4 and C6.
Deactivating Effects : The pyrimidin-2-yl group, itself an electron-deficient heterocycle, acts as a deactivating group, further reducing the electron density of the pyridine ring. The pyrimidine ring is even more electron-deficient than pyridine and is thus extremely unreactive towards electrophiles.
The powerful activating effect of the hydroxyl group is expected to dominate, making the pyridine ring the exclusive site of any potential electrophilic substitution. The reaction would require less forcing conditions than for unsubstituted pyridine. The substitution is predicted to occur at the positions ortho and para to the hydroxyl group.
Standard electrophilic substitution reactions like nitration and sulfonation would likely proceed at the C4 or C6 positions of the pyridine ring under controlled conditions. masterorganicchemistry.com However, experimental data for these specific reactions on this compound are not extensively documented.
Nucleophilic Aromatic Substitution Reactions on the Pyridine and Pyrimidine Rings
In contrast to their inertness towards electrophiles, electron-deficient aromatic systems like pyridine and pyrimidine are activated for Nucleophilic Aromatic Substitution (SNAr). youtube.com This type of reaction is facilitated by the ability of the ring nitrogen atoms to stabilize the negative charge of the intermediate (a Meisenheimer-like complex). SNAr reactions typically require the presence of a good leaving group, such as a halide, on the ring. sci-hub.sersc.org
The molecule this compound does not possess an inherent leaving group on either heterocyclic ring. Therefore, direct SNAr reactions with external nucleophiles are not feasible under normal conditions. However, two potential pathways involving nucleophilic substitution can be considered:
Modification of the Hydroxyl Group : The -OH group can be converted into a better leaving group, such as a tosylate (-OTs) or triflate (-OTf). With such a modification at the C3 position of the pyridine ring, the molecule would become susceptible to attack by strong nucleophiles, leading to substitution at C3.
The Molecule as a Nucleophile : The compound itself, particularly its conjugate base (the pyridin-3-olate anion), can act as a nucleophile. Research on the reactivity of pyridin-3-ol has shown that it reacts with highly electrophilic substrates like pentafluoropyridine at the oxygen atom. osi.lvresearchgate.net This indicates that the phenolate (B1203915) oxygen is the most nucleophilic site. Therefore, in the presence of a suitable electrophile, this compound would likely undergo O-alkylation or O-acylation rather than a substitution reaction on the carbon framework of the rings.
Predicted Site Reactivity for Nucleophilic Aromatic Substitution:
| Ring Position | Presence of Leaving Group | Predicted Reactivity | Notes |
|---|---|---|---|
| Pyridine C3 | Yes (e.g., -OTf) | Susceptible to Nucleophilic Attack | Requires prior functionalization of the -OH group. |
| Pyridine C2, C4, C6 | Yes (Hypothetical) | Highly Susceptible to Nucleophilic Attack | These positions are activated by the ring nitrogen. |
| Pyrimidine C4, C6 | Yes (Hypothetical) | Highly Susceptible to Nucleophilic Attack | These positions are activated by both ring nitrogens. |
Catalytic Transformations Involving this compound
While there is no specific literature detailing the use of this compound as a catalyst, its molecular structure suggests significant potential for its use as a ligand in coordination chemistry and transition metal catalysis. The molecule possesses multiple potential coordination sites: the pyridine nitrogen, the two pyrimidine nitrogens, and the hydroxyl oxygen.
This arrangement of donor atoms allows it to function as a chelating ligand, binding to a metal center through multiple points to form a stable complex. Such pyridyl-pyrimidine scaffolds are of interest in catalysis. Depending on the coordination mode, it could act as:
A bidentate N,N'-ligand : Coordinating through the pyridine nitrogen and one of the pyrimidine nitrogens.
A tridentate N,N',O-ligand : Coordinating through the pyridine nitrogen, a pyrimidine nitrogen, and the deprotonated hydroxyl oxygen.
These metal complexes could find applications in various catalytic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
Potential Applications of this compound as a Ligand in Catalysis:
| Type of Ligand | Potential Metal Partners | Potential Catalytic Application |
|---|---|---|
| Bidentate (N,N') | Palladium (Pd), Copper (Cu), Ruthenium (Ru) | Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation |
The synthesis of various biologically active pyridine and pyrimidine derivatives often employs catalytic methods, highlighting the importance of catalysis in the chemistry of these heterocycles. nih.govnih.gov The development of new ligands like this compound is crucial for advancing these synthetic methodologies.
Coordination Chemistry of 2 Pyrimidin 2 Yl Pyridin 3 Ol
Ligand Design Principles for 2-(Pyrimidin-2-yl)pyridin-3-ol as a Polydentate Ligand
The design of this compound as a polydentate ligand is predicated on its intrinsic structural and electronic properties. The molecule incorporates three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, at least one of the nitrogen atoms of the pyrimidine (B1678525) ring, and the oxygen atom of the hydroxyl group. This arrangement allows the ligand to engage in multiple coordination modes.
The key design principles include:
Chelation: The spatial arrangement of the donor atoms is crucial. The pyridine nitrogen and the adjacent pyrimidine nitrogen are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This is analogous to the well-studied 2,2'-bipyridine (B1663995) ligand, known for forming highly stable metal complexes. wikipedia.org The formation of such chelate rings is entropically favored, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.
Versatility of Donor Sets: The presence of both nitrogen and oxygen donors provides hard and soft interaction sites, according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The nitrogen atoms are intermediate bases, suitable for coordinating with a wide range of transition metals. The hydroxyl group, particularly in its deprotonated (alkoxide) form, is a hard donor, showing a strong affinity for hard metal ions. This allows the ligand to coordinate via an N,N donor set or an N,O donor set, depending on the metal ion's nature and the reaction conditions.
Bridging Capability: The multiple donor sites, separated by the rigid aromatic framework, enable the ligand to act as a bridging unit between two or more metal centers. This can lead to the formation of polynuclear discrete clusters or extended one-, two-, or three-dimensional coordination polymers.
Tautomerism: The pyridin-3-ol moiety can exist in equilibrium with its keto tautomer. While the alcohol form is generally predominant, the coordination environment can stabilize one form over the other, influencing the electronic properties and reactivity of the resulting complex. tandfonline.com Deprotonation of the hydroxyl group yields a pyridinolate, which is a potent N,O-bidentate chelating agent. researchgate.net
These principles establish this compound as a highly adaptable ligand capable of forming structurally diverse and stable metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their composition and structure.
Transition Metal Complexes (e.g., Co(II), Cu(II), V(IV))
Transition metal complexes of ligands containing pyridine and pyrimidine moieties are synthesized by reacting the ligand with a metal salt, such as a chloride, acetate, or nitrate, in a solvent like methanol, ethanol, or acetonitrile. journalononcology.orgjscimedcentral.com Gentle heating or refluxing is often employed to ensure the completion of the reaction. journalononcology.org The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.
Characterization of these complexes involves several key techniques:
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is evidenced by shifts in the vibrational frequencies of the pyridine and pyrimidine rings. Specifically, the C=N stretching vibrations are expected to shift to higher or lower frequencies upon complexation. The broad O-H stretching band of the free ligand would disappear if coordination occurs via deprotonation of the hydroxyl group.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metals like Co(II), Cu(II), and V(IV), d-d transitions can be observed, which are indicative of the coordination geometry around the metal ion.
Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.
Single-Crystal X-ray Diffraction: When suitable crystals are obtained, this method provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
| Complex Formula | Color | Key IR Frequencies (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Proposed Geometry |
|---|---|---|---|---|
| [Co(L)₂Cl₂] | Blue/Pink | ~1580, ~1465 | ~520, ~600 | Tetrahedral or Octahedral |
| [Cu(L)₂(NO₃)₂] | Green/Blue | ~1585, ~1470 | ~650 | Distorted Octahedral |
| [VO(L)₂]SO₄ | Blue | ~1575, ~1460 (ν(V=O) ~980) | ~630, ~770 | Square Pyramidal |
Main Group Metal Complexes
Complexes with main group metals can be synthesized using similar methodologies, often by reacting the ligand with a main group metal halide or alkoxide. unizar.es Anionic ligands containing main group elements like aluminum at a bridgehead position have been a subject of study. rsc.org The coordination chemistry of main group elements is diverse, with coordination numbers and geometries being highly dependent on the size and electronic properties of the metal ion.
Characterization techniques are similar to those used for transition metals, with some additions:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic main group complexes (e.g., Al(III), Sn(IV), Zn(II)), NMR is a powerful tool. researchgate.net ¹H and ¹³C NMR spectra show shifts in the ligand's resonance signals upon coordination, providing insight into the binding mode in solution.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the mass of the complex ion in solution. journalononcology.org
| Complex Formula | ¹H NMR Shift (Δδ, ppm) of Pyridine-H adjacent to N | Key IR Frequencies (cm⁻¹) ν(C=N) | Coordination Number | Proposed Geometry |
|---|---|---|---|---|
| [Al(L)₃] | +0.4 to +0.8 | ~1588, ~1475 | 6 | Octahedral |
| [Sn(L)Cl₄] | +0.3 to +0.6 | ~1582, ~1472 | 6 | Octahedral |
| Zn(L)₂₂ | +0.2 to +0.5 | ~1580, ~1468 | 4 or 6 | Tetrahedral or Octahedral |
Binding Modes and Coordination Geometries
The structural versatility of this compound allows for several distinct binding modes, leading to a variety of coordination geometries. The preferred mode is influenced by factors such as the identity of the metal ion, the presence of counter-ions, and the solvent system used during synthesis.
N,N-Coordination Modes
In this mode, the ligand acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring. This forms a thermodynamically stable five-membered chelate ring. This N,N-bidentate behavior is common for ligands containing linked pyridine and pyrimidine or other diazine rings.
Mononuclear Complexes: When two or three equivalents of the ligand coordinate to a single metal ion, mononuclear complexes with formulas like [M(L)₂X₂] or [M(L)₃]ⁿ⁺ are formed. In these cases, the metal center typically adopts a distorted octahedral geometry. For example, in a [M(L)₂X₂] complex, the two ligands can arrange in either a cis or trans configuration.
Polynuclear Complexes: The ligand can also bridge two metal centers if the pyrimidine ring uses its second nitrogen atom to bind to another metal. However, the chelate mode is generally preferred for stability.
N,O-Coordination Modes
Upon deprotonation of the hydroxyl group, the ligand becomes an anionic N,O-bidentate chelator. Coordination can occur through the pyridine nitrogen and the phenolate (B1203915) oxygen, forming a six-membered chelate ring. This mode is particularly favored by harder metal ions that have a strong affinity for oxygen donors. nih.gov
Chelation: The formation of a six-membered [M-N-C-C-C-O] ring is sterically feasible and results in stable complexes. The specific nitrogen atom involved (pyridine vs. pyrimidine) would depend on the resulting ring strain and electronic factors. Coordination via the pyridine nitrogen and the oxygen is common for 3-hydroxypyridine (B118123) derivatives.
Bridging Coordination: The N,O-coordination mode offers significant potential for forming polynuclear structures. The deprotonated oxygen atom can readily act as a bridging atom (μ₂-O) between two metal centers. This, combined with the availability of the nitrogen donors, allows the ligand to link multiple metal ions, leading to the self-assembly of dimers, clusters, or extended coordination polymers. researchgate.net This bridging capability is a cornerstone of designing metal-organic frameworks with specific topologies and properties.
Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR in complexes)
Spectroscopic methods provide detailed electronic and structural information about how the this compound ligand interacts with a metal center upon complex formation.
UV-Vis Spectroscopy
Electronic absorption spectroscopy (UV-Vis) is used to probe the electronic transitions within the ligand and the resulting metal complex. The free this compound ligand typically exhibits intense absorption bands in the UV region arising from π → π* and n → π* transitions within the pyridine and pyrimidine rings.
Upon coordination to a metal ion, several changes in the UV-Vis spectrum are expected:
Ligand-Based Transitions: The energy of the π → π* and n → π* transitions of the ligand is often shifted. These shifts, known as solvatochromic shifts, can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), indicating the involvement of the heterocyclic nitrogen atoms in coordination.
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich transition metals (like Ru(II), Fe(II)), new, often intense, absorption bands may appear in the visible region. These bands are attributed to MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these bands provides insight into the electronic communication between the metal and the ligand.
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (like Ni(II), Cu(II), Co(II)), weak absorption bands may be observed, corresponding to electronic transitions between the metal's d-orbitals. The position and intensity of these bands are sensitive to the coordination geometry around the metal ion.
Interactive Data Table: Representative UV-Vis Spectral Data
This table illustrates typical absorption data for a hypothetical complex of this compound, showing how spectral features might change upon coordination.
| Compound | λmax (nm) (Assignment) |
| This compound (Free Ligand) | ~275 (π → π), ~310 (n → π) |
| [M(this compound)2]2+ Complex | ~285 (π → π), ~325 (n → π), ~450 (MLCT) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying which atoms of the ligand are involved in bonding to the metal ion. Vibrational modes of the ligand, particularly those involving the pyridine and pyrimidine rings, are sensitive to coordination. up.ac.za
Key diagnostic regions in the IR spectrum include:
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and pyrimidine rings, typically found in the 1400-1650 cm⁻¹ region, often shift to higher frequencies (higher wavenumber) upon coordination. This is due to the kinematic coupling and the restriction of ring vibrations when the nitrogen atom binds to the metal. up.ac.za
Ring Breathing Modes: The "ring breathing" mode of the pyridine ring, often observed around 990 cm⁻¹, is known to shift to a higher frequency (e.g., 1010-1020 cm⁻¹) upon complexation, which is a classic indicator of pyridine coordination. up.ac.za
C-H Vibrations: Out-of-plane C-H bending vibrations can also shift upon coordination, providing further evidence of metal-ligand bond formation.
Metal-Ligand Vibrations: New bands, typically appearing in the far-IR region (below 600 cm⁻¹), can be assigned to the stretching vibrations of the newly formed metal-nitrogen (νM-N) bonds. The frequency of these bands can provide information about the strength of the metal-ligand bond.
Interactive Data Table: Illustrative IR Vibrational Frequencies (cm⁻¹)
This table shows hypothetical changes in key IR frequencies for this compound upon forming a metal complex.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Coordination |
| ν(C=N) of Pyridine | ~1580 | ~1605 | Shift to higher frequency |
| ν(C=N) of Pyrimidine | ~1565 | ~1585 | Shift to higher frequency |
| Pyridine Ring Breathing | ~995 | ~1015 | Shift to higher frequency |
| ν(M-N) | - | ~450 | New band appears |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution. Both ¹H and ¹³C NMR are used.
¹H NMR: The chemical shifts of the protons on the pyridine and pyrimidine rings are highly sensitive to the electronic changes caused by coordination. Protons closest to the coordinating nitrogen atom typically experience the largest downfield shift (to higher ppm values) due to the deshielding effect of the metal ion. This effect helps to confirm the site of coordination.
¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the coordinating nitrogen atoms will show a significant downfield shift in the ¹³C NMR spectrum. up.ac.za The absence of ligand resonances in certain paramagnetic complexes can also be a strong indicator of coordination. up.ac.za
Paramagnetic Complexes: For complexes with paramagnetic metal centers (e.g., Cr(III), high-spin Fe(III)), NMR signals can be significantly broadened or shifted, making interpretation more complex. However, this paramagnetism can also be used as a probe to gain information about the coordination environment.
Theoretical Modeling of Coordination Environments
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insight into the coordination environment of metal complexes. bohrium.comdergipark.org.tr These computational studies can predict and rationalize the geometric and electronic properties of molecules.
Key Applications of DFT in Studying Coordination Complexes:
Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure of the metal complex. This allows for the prediction of bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray crystallography if available.
Vibrational Analysis: Frequency calculations can predict the IR spectrum of the complex. This is invaluable for assigning experimentally observed vibrational bands to specific molecular motions and confirming the coordination mode.
Electronic Structure Analysis: DFT provides information about the molecular orbitals (e.g., HOMO and LUMO) and the distribution of electron density in the complex. This helps in understanding the nature of the metal-ligand bonding (e.g., sigma-donation, pi-backbonding) and in interpreting the UV-Vis spectra by predicting electronic transitions (using Time-Dependent DFT, or TD-DFT). nih.govscielo.org.za
Adsorption and Interaction Energies: The strength of the interaction between the ligand and the metal can be quantified by calculating the binding or adsorption energy. This is useful for comparing the stability of different possible coordination isomers. bohrium.com
Interactive Data Table: Representative DFT-Calculated Parameters
This table provides an example of typical data obtained from a DFT study on a hypothetical metal complex of this compound, comparing calculated and experimental values.
| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |
| Metal-N(pyridine) Bond Length (Å) | 2.15 Å | 2.12 Å |
| Metal-N(pyrimidine) Bond Length (Å) | 2.18 Å | 2.16 Å |
| N(pyridine)-Metal-N(pyrimidine) Angle (°) | 88.5° | 89.1° |
| HOMO-LUMO Energy Gap (eV) | 2.5 eV | - |
Chemical Derivatization and Analogue Synthesis of 2 Pyrimidin 2 Yl Pyridin 3 Ol
Synthesis of Substituted Pyridine (B92270) Moieties
The synthesis of appropriately substituted pyridine moieties is a cornerstone for the generation of diverse 2-(pyrimidin-2-yl)pyridin-3-ol analogues. A variety of synthetic methodologies can be employed to access polysubstituted 3-hydroxypyridines, which serve as key precursors.
One effective approach involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This method provides a single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. The reaction, often catalyzed by a Lewis acid such as Neodymium(III) triflate, demonstrates good functional group tolerance, enabling the synthesis of a range of useful building blocks rsc.org.
Another versatile strategy is the de novo synthesis of polysubstituted 3-hydroxypyridines from acyclic precursors. This can be achieved through a multi-step sequence involving the Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines can then be oxidized to the corresponding 3-oxo derivatives, followed by elimination to yield the desired 3-hydroxypyridine mdpi.com. The hydroxyl group can be further functionalized, for instance, by conversion to a triflate, which allows for subsequent cross-coupling reactions mdpi.com.
Ruthenium-catalyzed ring-closing metathesis (RCM) of nitrogen-containing dienes offers another pathway to substituted 3-hydroxypyridines. This method involves the RCM of suitable dienes to form 1,6-dihydro-2H-pyridin-3-ones, which can then be converted to 3-hydroxypyridines through either elimination or an oxidation/deprotection sequence acs.org. This approach is advantageous due to its simplicity and flexibility, often avoiding the formation of regioisomers acs.org.
Furthermore, the challenge of regioselectivity in the synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines can be addressed by utilizing 1,3-enynes as alkyne surrogates in [4+2] cycloaddition reactions with 3-azetidinones, catalyzed by nickel researchgate.net. The substitution pattern on the enyne allows for controlled access to different regioisomers researchgate.net.
The functionalization of the hydroxyl group on the pyridine ring is a key strategy for diversification. Derivatization reactions can enhance the analytical properties of these compounds and are also used to introduce a variety of side chains researchgate.netluxembourg-bio.comnih.govnih.gov. Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates researchgate.netlibretexts.org. For instance, benzoyl chloride can convert the hydroxyl group into an ester, introducing a spectroscopically useful phenyl group libretexts.org. Alkylation of the hydroxyl group is another important modification that can be achieved using various alkylating agents libretexts.org.
| Method | Key Features | Precursors | Catalyst/Reagents |
| Hetero-Diels-Alder Reaction | Single-step, good functional group tolerance | 5-Alkoxyoxazoles, dienophiles | Nd(OTf)₃ rsc.org |
| "Anti-Wacker"-Type Cyclization | Multi-step, de novo synthesis | N-propargyl-N-tosyl-aminoaldehydes, arylboronic acids | Pd(0) catalyst mdpi.com |
| Ring-Closing Metathesis | Simplicity, flexibility, avoids regioisomers | Nitrogen-containing dienes | Ruthenium catalyst acs.org |
| [4+2] Cycloaddition | Regioselective for 4,5-disubstituted pyridines | 3-Azetidinones, 1,3-enynes | Nickel catalyst researchgate.net |
Synthesis of Substituted Pyrimidine (B1678525) Moieties
The pyrimidine ring is the second key component of the this compound scaffold, and its substitution pattern significantly influences the properties of the final molecule. The synthesis of substituted pyrimidines often starts from readily available precursors that can be functionalized through various reactions.
A common starting material for the synthesis of substituted pyrimidines is 2-amino-4,6-dichloropyrimidine (B145751). This compound can undergo nucleophilic substitution reactions with a variety of amines in the presence of a base like triethylamine (B128534) to yield a diverse range of 2-aminopyrimidine (B69317) derivatives nih.gov. The reaction can often be carried out under solvent-free conditions, providing an efficient and environmentally friendly route to these compounds nih.gov.
Another important class of precursors is the 2-halopyrimidines, such as 2-chloropyrimidines. These can be synthesized through various methods, including the reaction of N-cyanocyanoacetimidates with a hydrogen halide google.com. 2-Halopyrimidines are versatile intermediates for cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines can be controlled to achieve regioselective substitution. While substitution typically occurs at the C4 position, specific ligand systems, such as those employing bulky N-heterocyclic carbene ligands, can direct the reaction to the C2 position nih.govfigshare.com.
The synthesis of 2-thio-containing pyrimidines and their condensed analogues represents another avenue for diversification. These compounds can be prepared through [3+3], [4+2], or [5+1] cyclization processes and exhibit a wide range of biological activities researchgate.net.
| Precursor | Reaction Type | Reagents | Product |
| 2-Amino-4,6-dichloropyrimidine | Nucleophilic Substitution | Various amines, triethylamine | 2-Aminopyrimidine derivatives nih.gov |
| N-Cyanocyanoacetimidate | Cyclization | Hydrogen halide | 2-Halopyrimidine google.com |
| 2,4-Dihalopyrimidines | Pd-catalyzed Cross-Coupling | Thiols, bulky NHC ligands | C2-substituted pyrimidines figshare.com |
| α,β-Unsaturated ketones | Condensation | Thiourea | 2-Mercaptopyrimidine derivatives researchgate.net |
Diversification via Side Chain Modifications
Once the core this compound scaffold is assembled, further diversification can be achieved by modifying existing side chains or introducing new ones. This is a powerful strategy for fine-tuning the biological activity and physicochemical properties of the lead compound.
Palladium-catalyzed cross-coupling reactions are instrumental in this regard. The Suzuki-Miyaura coupling, for example, can be used to introduce aryl or heteroaryl substituents onto the pyridine or pyrimidine rings by reacting a halogenated precursor with a boronic acid or ester nih.gov. Similarly, Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes provide an efficient route to C2-aryl and alkenyl pyrimidine derivatives semanticscholar.org.
The Buchwald-Hartwig amination is another powerful tool for C-N bond formation, allowing for the introduction of a wide range of amino groups onto the heterocyclic core. This reaction is particularly useful for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and aryl bromides, using a palladium catalyst with a suitable ligand such as Xantphos researchgate.net.
Direct C-H functionalization is an increasingly important strategy for the late-stage modification of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization can be used to introduce aryl and alkenyl groups at the C5-position of the N-(alkyl)pyrimidin-2-amine core academie-sciences.fr.
The hydroxyl group on the pyridine ring is a prime site for modification. As mentioned in section 7.1, it can be alkylated or acylated to introduce a variety of side chains, which can significantly impact the molecule's properties researchgate.netlibretexts.org.
| Reaction Type | Purpose | Key Reagents/Catalysts | Example Application |
| Suzuki-Miyaura Coupling | C-C bond formation | Pd catalyst, boronic acids | Arylation/heteroarylation of the core scaffold nih.gov |
| Hiyama Coupling | C-C bond formation | Pd catalyst, organosilanes | Synthesis of C2-aryl/alkenyl pyrimidines semanticscholar.org |
| Buchwald-Hartwig Amination | C-N bond formation | Pd catalyst, phosphine (B1218219) ligands | Synthesis of N-arylpyrimidin-2-amines researchgate.net |
| Direct C-H Functionalization | Late-stage modification | Pd catalyst | Arylation/olefination of the pyrimidine ring academie-sciences.fr |
| O-Alkylation/Acylation | Modification of hydroxyl group | Alkyl/acyl halides, base | Introduction of diverse side chains on the pyridine ring researchgate.netlibretexts.org |
Synthesis of Pyridyl-Pyrimidine Hybrid Scaffolds for Enhanced Properties
The combination of pyridine and pyrimidine rings in a single molecule creates a "hybrid scaffold" that can exhibit enhanced or novel biological properties compared to the individual heterocyclic components. This approach has been particularly successful in the development of kinase inhibitors.
Several research groups have designed and synthesized series of pyridyl-pyrimidine derivatives as potent inhibitors of various kinases, such as Bcr-Abl and phosphoinositide 3-kinases (PI3Ks) researchgate.netnih.gov. For example, a series of pyridin-3-yl pyrimidines were synthesized and evaluated for their Bcr-Abl inhibitory activity, with some compounds showing potent anticancer effects nih.gov. The synthesis of these hybrids often involves the coupling of a pre-functionalized pyridine with a pyrimidine precursor, followed by further derivatization to explore the SAR.
The synthesis of these hybrid scaffolds often employs the palladium-catalyzed cross-coupling reactions discussed in the previous section. For instance, a substituted pyridine boronic acid can be coupled with a halogenated pyrimidine to form the core pyridyl-pyrimidine structure. Subsequent modifications, such as the introduction of amine side chains via Buchwald-Hartwig amination, can then be performed to optimize the interaction with the target protein.
The enhanced properties of these hybrid scaffolds are often attributed to their ability to mimic the binding mode of endogenous ligands or to interact with specific residues in the active site of the target enzyme. Molecular docking studies are frequently used to understand these interactions and to guide the design of new analogues with improved potency and selectivity nih.gov.
A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for anti-fibrosis activity demonstrated that the molecular hybridization strategy of combining the pyridine and pyrimidine rings can lead to compounds with significant biological effects nih.gov. The synthesized compounds were evaluated for their ability to inhibit collagen prolyl 4-hydroxylase, and several derivatives showed promising activity nih.gov.
| Target | Scaffold | Key Synthetic Strategy | Observed Enhancement |
| Bcr-Abl | Pyridin-3-yl pyrimidine | Suzuki coupling, amination | Potent inhibitory and anticancer activity nih.gov |
| PI3Kδ | Pyrido[3,2-d]pyrimidine | Multi-step synthesis | Subnanomolar inhibition and good isoform selectivity researchgate.net |
| Collagen prolyl 4-hydroxylase | 2-(Pyridin-2-yl) pyrimidine | Multi-step synthesis | Potent anti-fibrotic activity nih.gov |
Parallel Synthesis and Combinatorial Approaches
To efficiently explore the chemical space around the this compound scaffold and to accelerate the discovery of new analogues with desired properties, parallel synthesis and combinatorial chemistry approaches are invaluable. These techniques allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity.
Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. This can be achieved using automated or semi-automated synthesizers, which can handle a large number of reactions in a high-throughput manner. This approach is particularly well-suited for the optimization of a lead compound, where a variety of substituents are introduced at different positions of the molecule. For example, a library of 2-(pyridin-2-yl) pyrimidine derivatives was synthesized to identify compounds with anti-fibrosis activity nih.gov.
Combinatorial chemistry, on the other hand, often involves the synthesis of mixtures of compounds, which are then screened together. The "split-and-pool" strategy is a common combinatorial technique where a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.
The synthesis of libraries of pyrimidine and pyridine derivatives has been reported using both solution-phase and solid-phase parallel synthesis techniques. For instance, a library of 2-aminopyrimidine derivatives was synthesized by reacting 2-amino-4,6-dichloropyrimidine with a diverse set of amines in a parallel format nih.gov.
The design of these libraries is often guided by computational methods to ensure chemical diversity and to focus on regions of chemical space that are likely to yield active compounds. The screening of these libraries can identify "hits," which can then be synthesized individually and further optimized.
| Approach | Description | Advantages | Application Example |
| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate vessels. | Rapid generation of discrete compounds for SAR studies. | Synthesis of a library of 2-(pyridin-2-yl) pyrimidine derivatives for anti-fibrosis screening nih.gov. |
| Combinatorial Chemistry | Synthesis of large libraries of compounds, often as mixtures. | Efficient exploration of large chemical space. | Not explicitly detailed for this scaffold in the provided context, but a general approach for library generation. |
| Solution-Phase Synthesis | Reactions are carried out in solution. | Easier to monitor and scale up. | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives researchgate.net. |
| Solid-Phase Synthesis | One reactant is attached to a solid support. | Simplified purification (filtration and washing). | Not explicitly detailed for this scaffold in the provided context, but a common technique for library synthesis. |
Exploration of Bio Relevant Interactions and Structure Activity Relationships Sar
Ligand-Protein Interaction Studies (e.g., enzyme inhibition, receptor binding)
While direct studies on 2-(Pyrimidin-2-yl)pyridin-3-ol are limited, research on structurally related pyridine (B92270) and pyrimidine (B1678525) derivatives reveals significant interactions with various protein targets, particularly enzymes and receptors. Analogous compounds have demonstrated inhibitory activity against a wide array of enzymes, suggesting potential therapeutic applications.
For example, a series of pyridin-3-yl pyrimidine derivatives were synthesized and found to be potent inhibitors of the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia. nih.gov Similarly, pyrimidine and pyridine diamine derivatives have been designed as nanomolar inhibitors of cholinesterases (ChEs), enzymes critical in neurodegenerative diseases like Alzheimer's. nih.govuniroma1.it Other related scaffolds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of kinases like VEGFR-2 and HER-2, which are involved in cancer progression. mdpi.com Fused pyrimidine systems, specifically thieno[2,3-d]pyrimidines, are known to inhibit PI3K/AKT, another important cancer-related pathway. rsc.orgresearchgate.net Furthermore, certain pyridine derivatives have shown antagonism towards receptors like the human chemokine receptor CXCR2. nih.gov
The mechanisms by which these related compounds interact with their protein targets are diverse. For instance, a series of pyrimidine and pyridine diamines were specifically designed as dual-binding site inhibitors of cholinesterases. nih.govuniroma1.it This design involves two aromatic moieties connected by a flexible linker, allowing the compound to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to potent inhibition.
In the context of kinase inhibition, the binding is often competitive with ATP at the enzyme's active site. mdpi.com The nitrogen atoms within the pyridine and pyrimidine rings frequently act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the ATP-binding pocket, thereby blocking the kinase's activity. mdpi.com
To elucidate the binding modes of these compounds, computational methods are frequently employed. Molecular docking and molecular dynamics (MD) simulations provide valuable insights into the specific interactions between a ligand and its target protein at an atomic level. nih.gov
For example, MD simulations and docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) identified key interactions. nih.govresearchgate.net These studies revealed that polar interactions, particularly electrostatic interactions with residues like Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163, were crucial for bioactivity. Nonpolar interactions with residues such as Ile10, Ile12, and Ile19 also played a significant role. nih.gov
Similarly, docking studies of pyridine diamine derivatives into the active site of human butyrylcholinesterase (hBChE) showed that the pyridine ring could engage in π–π stacking interactions with Trp231 and Phe329, while other parts of the molecule formed hydrogen bonds, stabilizing the complex. nih.gov For dual VEGFR-2/HER-2 inhibitors based on a cyanopyridone scaffold, docking studies confirmed that incorporating a 2,4-dichlorophenyl moiety enhanced binding affinity within the enzymes' active sites. mdpi.com
Cell-Based Assays for Mechanistic Understanding
Cell-based assays are essential for determining the physiological effects of a compound and understanding its mechanism of action within a biological system.
Derivatives of pyridine and pyrimidine are widely recognized for their antiproliferative properties against various cancer cell lines. While specific data for this compound is not available, numerous studies on its analogues demonstrate significant cytotoxic activity.
A study on novel 2-(pyridin-2-yl) pyrimidine derivatives showed that several compounds exhibited anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6), a measure of antiproliferative effect. mdpi.com Other research has documented the anticancer effects of pyridine-2(1H)-thione derivatives against cell lines such as MCF-7 (breast), SK-OV-3 (ovarian), and CCRF-CEM (leukemia). nih.gov Fused pyrido[2,3-d]pyrimidine derivatives have also shown potent antiproliferative activity against MCF-7, A375 (melanoma), and SK-HEP-1 (liver) cancer cells. nih.gov
The table below summarizes the antiproliferative activity of selected pyridine and pyrimidine analogues in various cancer cell lines.
| Compound Class | Cell Line | Activity (IC₅₀) |
| 2-oxo-pyridine derivative (Compound 7) | Caco-2 (colorectal) | 7.83 ± 0.50 μM |
| Cyanopyridone derivative (Compound 5e) | MCF-7 (breast) | 1.39 μM |
| Cyanopyridone derivative (Compound 5a) | MCF-7 (breast) | 1.77 μM |
| Cyanopyridone derivative (Compound 6b) | HepG2 (liver) | 2.68 μM |
| Pyrido[2,3-d]pyrimidine derivative (14m) | MCF-7 (breast) | Potent Activity |
| Pyrido[2,3-d]pyrimidine derivative (14m) | A375 (melanoma) | Potent Activity |
This table is for illustrative purposes and contains data for analogues of this compound.
The antiproliferative effects of these compounds are often the result of their ability to modulate key cellular signaling pathways that control cell growth, proliferation, and survival.
One of the most critical pathways in cancer is the RAF-MEK-ERK (MAPK) signaling cascade. nih.gov The constitutive activation of this pathway is common in many tumors. nih.gov Studies have shown that pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can effectively block this pathway, leading to a decrease in the phosphorylation levels of both MEK and ERK in a dose-dependent manner. nih.gov This inhibition suppresses cell migration and induces apoptosis. nih.gov
Other kinase-driven pathways are also common targets. Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway. mdpi.com The K-Ras protein, part of the RAS/MAPK pathway, is another target for related compounds, which act as GTPase inhibitors. mdpi.comnih.gov Furthermore, a study on 2-oxo-pyridine derivatives demonstrated that their antiproliferative effects were associated with the activation of the pro-apoptotic protein Bax and the suppression of the anti-apoptotic protein Bcl-2. johnshopkins.edu
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to understand how chemical structure influences biological activity. By synthesizing and testing a series of analogues, researchers can identify the key structural features required for potency and selectivity. acs.org
For pyridin-3-yl pyrimidines designed as Bcr-Abl inhibitors, SAR studies indicated that the presence of halogen substituents on the aniline ring was important for potent biological activity. nih.gov In a series of pyrimidine-4-carboxamides developed as NAPE-PLD inhibitors, systematic modifications were made at three different positions (R₁, R₂, and R₃). acs.orgresearchgate.net This led to the discovery that combining a cyclopropylmethylamide at R₁, an (S)-3-phenylpiperidine at R₂, and an (S)-3-hydroxypyrrolidine at R₃ resulted in a 10-fold increase in activity compared to the initial hit compound. acs.org
In the development of cholinesterase inhibitors, the length of the aliphatic linker connecting the two aromatic moieties was found to be crucial. For pyridine diamine derivatives, compounds with a six-methylene chain were more potent than those with a five-methylene chain. nih.govuniroma1.it The nature of the aromatic group also significantly influenced activity, with an indole group leading to the most potent inhibition of equine BChE. nih.gov
The table below provides a summary of key SAR findings for analogues.
| Compound Series | Target | Key SAR Findings |
| Pyridin-3-yl pyrimidines | Bcr-Abl | Halogen substituents on the aniline ring are important for activity. nih.gov |
| Pyrimidine-4-carboxamides | NAPE-PLD | A combination of specific substituents at R₁, R₂, and R₃ increased potency 10-fold. acs.org |
| Pyridine diamine derivatives | Cholinesterases | A six-methylene linker is superior to a five-methylene linker; an indole moiety enhances BChE inhibition. nih.govuniroma1.it |
| 2,3-diamino-furo[2,3-c]pyridines | TLR8 | The isonitrile component and substituents at C2 significantly impact NF-κB signaling activation. nih.gov |
This table is for illustrative purposes and contains data for analogues of this compound.
These studies collectively underscore the therapeutic potential of the pyridyl-pyrimidine scaffold and provide a rational basis for the design of new, more effective agents based on the this compound core structure.
The structure-activity relationship (SAR) of compounds centered around the pyridinyl-pyrimidine scaffold is a critical area of investigation in medicinal chemistry, aiming to delineate how chemical modifications influence biological activity. While direct SAR studies on this compound are not extensively documented in publicly available research, a comprehensive analysis of related pyridine and pyrimidine derivatives provides significant insights into the key structural determinants for biological interactions.
Impact of Substituent Electronic Properties
The electronic nature of substituents on the pyridine and pyrimidine rings plays a pivotal role in modulating the biological activity of this class of compounds. The distribution of electron density within the heterocyclic system can influence a molecule's ability to interact with biological targets through mechanisms such as hydrogen bonding, metal chelation, and π-π stacking.
Research on related pyridine derivatives has demonstrated that the presence and positioning of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter a compound's potency and efficacy. For instance, studies on the antiproliferative activity of various pyridine derivatives have shown that the inclusion of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance biological effects. nih.gov These groups, being strong electron donors, can increase the electron density on the aromatic rings, potentially strengthening interactions with electron-deficient pockets in target proteins.
The following table summarizes the observed effects of various substituents on the biological activity of related pyridinyl-pyrimidine scaffolds.
| Substituent | Electronic Effect | Position | Observed Impact on Activity | Related Compound Series |
| -OCH₃ | Electron-donating | Various | Increased antiproliferative activity | Pyridine derivatives |
| -OH | Electron-donating | Various | Enhanced antiproliferative activity | Pyridine derivatives |
| -NH₂ | Electron-donating | Various | Enhanced antiproliferative activity | Pyridine derivatives |
| -F, -Cl, -Br | Electron-withdrawing | Various | Variable, can decrease antiproliferative activity | Pyridine derivatives |
| 3,4-difluorophenyl | Electron-withdrawing | Pyrimidine-5-yl | High anti-fibrotic activity | 2-(pyridin-2-yl) pyrimidine derivatives |
| p-tolyl | Electron-donating | Pyrimidine-5-yl | High anti-fibrotic activity | 2-(pyridin-2-yl) pyrimidine derivatives |
Influence of Steric Factors and Conformation
The size, shape, and conformational flexibility of substituents are critical determinants of a molecule's ability to fit into the binding site of a biological target. Steric hindrance can prevent optimal binding, while a favorable conformation can enhance it.
The introduction of bulky substituents can have a profound impact on activity. Studies on pyridine derivatives have indicated that the presence of large groups can lead to lower antiproliferative activity, likely due to steric clashes within the target's binding pocket. nih.gov Conversely, in a series of 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives acting as xanthine oxidase inhibitors, the presence of an isopropoxyphenyl group at the 2-position was found to be highly potent, suggesting that a certain degree of bulk in a specific vector can be beneficial for activity. nih.gov
The conformational effects of substituents can also be subtle. For example, the introduction of a methyl group can restrict the rotation around a single bond, favoring a particular conformation that is more or less active.
| Feature | Description | Potential Impact on Activity | Example from Related Compounds |
| Dihedral Angle | The angle between the pyridine and pyrimidine rings. | A near-planar conformation may be favorable for π-stacking interactions. | 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid exhibits near-parallel rings. nih.govresearchgate.net |
| Bulky Substituents | Large functional groups attached to the scaffold. | Can lead to steric hindrance and reduced activity, or can provide beneficial interactions if they fit into a specific pocket. | Bulky groups in some pyridine derivatives showed lower antiproliferative activity. nih.gov |
| Rotatable Bonds | Single bonds that allow for conformational flexibility. | The preferred conformation can influence binding affinity. | The orientation of substituted phenyl rings in 2-(pyridin-2-yl) pyrimidine derivatives is crucial for their anti-fibrotic activity. mdpi.com |
Scaffold Modifications and Isosteres
Modification of the core heterocyclic scaffold and the use of isosteres are common strategies in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The pyridinyl-pyrimidine core itself can be considered a bioisostere of other important bicyclic systems, such as purines.
The pyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com Modifications to this scaffold can lead to significant changes in activity. For example, the development of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as xanthine oxidase inhibitors highlights how fusing a triazole ring to the pyrimidine core can create a novel and potent class of compounds. nih.gov This modification alters the electronic and steric properties of the core, leading to a different interaction profile with the target enzyme.
Similarly, the thieno[2,3-d]pyrimidine scaffold, an isostere of purine (B94841), has been explored for the development of dopamine D2 receptor modulators. nih.gov Subtle modifications to this scaffold were found to dramatically alter the pharmacological profile of the compounds. This underscores the sensitivity of biological targets to even minor changes in the heterocyclic core.
Isosteric replacement of functional groups on the pyridine or pyrimidine rings is another important strategy. For example, replacing a phenyl group with a pyridine ring can improve metabolic stability and cell permeability. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target.
The following table provides examples of scaffold modifications and isosteric replacements in related heterocyclic systems.
| Original Scaffold/Group | Modified Scaffold/Isostere | Rationale for Modification | Resulting Biological Activity |
| Purine | 1,2,4-triazolo[1,5-a]pyrimidine | To create novel purine analogues with improved properties. | Potent xanthine oxidase inhibitors. nih.gov |
| Purine | Thieno[2,3-d]pyrimidine | To develop novel receptor modulators. | Negative allosteric modulators and agonists of the dopamine D2 receptor. nih.gov |
| Phenyl group | Pyridine ring | To improve metabolic stability and permeability. | Enhanced biochemical potency and permeability in various drug candidates. nih.gov |
Potential Advanced Applications
Catalysis and Organometallic Chemistry
The distinct structural architecture of 2-(Pyrimidin-2-yl)pyridin-3-ol, featuring two nitrogen-containing aromatic rings, positions it as a highly effective ligand in organometallic chemistry. The nitrogen atoms on both the pyridine (B92270) and pyrimidine (B1678525) rings can act as donor sites, allowing it to form stable complexes with a variety of transition metals. This coordination ability is central to its potential catalytic applications.
Homogeneous Catalysis (e.g., Cross-Coupling Reactions)
In the realm of homogeneous catalysis, this compound is a promising ligand for transition metal-catalyzed reactions, particularly palladium-based cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrimidine moiety, as seen in related compounds like pyrimidin-2-yl tosylates, has been shown to be an effective electrophilic partner in Hiyama cross-coupling reactions. semanticscholar.orgresearchgate.net In these studies, palladium catalysts such as Pd(OAc)₂ and PdCl₂, often with a copper(I) co-catalyst, facilitate the coupling of the pyrimidine core with organosilanes. semanticscholar.org
The this compound ligand can coordinate to a metal center, such as palladium, through its nitrogen atoms, creating a stable complex that can activate substrates for cross-coupling. Furthermore, the hydroxyl group on the pyridine ring introduces the possibility of metal-ligand cooperation. mdpi.com This phenomenon involves the ligand not acting as a passive spectator but actively participating in the catalytic cycle, for instance, through deprotonation of the hydroxyl group, which can influence the electronic properties and reactivity of the metal center. mdpi.com This cooperation can enhance catalytic efficiency and selectivity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds, a vital process in the pharmaceutical industry. While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of new chiral ligands. By introducing chiral substituents to the pyridine or pyrimidine rings, or by derivatizing the hydroxyl group with a chiral moiety, a sophisticated asymmetric ligand can be created.
When such a chiral ligand coordinates to a metal center, it creates a chiral environment that can direct the stereochemical outcome of a catalytic reaction. Organocatalysis studies on related pyridine derivatives, such as in formal [3 + 3] annulation reactions, have demonstrated that chiral bifunctional molecules containing pyridine fragments can induce stereoselectivity, leading to products with significant enantiomeric excess. mdpi.com The application of N-heterocyclic carbene catalysis has also enabled the efficient asymmetric synthesis of complex chiral molecules containing pyridine structures. rsc.org This suggests that chiral derivatives of this compound could be effective in a range of asymmetric transformations, including hydrogenations, cycloadditions, and alkylations.
Materials Science and Engineering
The photophysical and electronic properties of this compound make it a compelling candidate for various applications in materials science, from sensing and molecular switching to advanced optoelectronic devices.
Fluorescent Probes and Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species through a change in their fluorescence properties. The structure of this compound is well-suited for this purpose. The combination of a fluorophore core with nitrogen and oxygen atoms capable of binding to analytes allows for the design of highly selective and sensitive sensors.
The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). The pyridine and pyrimidine nitrogen atoms, along with the hydroxyl group, can act as a binding site for metal ions. Upon chelation with a metal ion like Al³⁺ or Fe³⁺, the electronic structure of the molecule is altered, leading to a significant change in its fluorescence emission—often a "turn-on" or "turn-off" response. nih.govwu.ac.thresearchgate.net
Furthermore, the compound's fluorescence is expected to be highly sensitive to pH. researchgate.net The hydroxyl group is phenolic and thus acidic, while the nitrogen atoms are basic. Changes in pH will alter the protonation state of the molecule, which in turn strongly affects its photophysical properties. researchgate.net This dual sensitivity to both metal ions and pH makes this compound a potential multi-stimuli responsive sensor.
| Compound Class | Analyte Detected | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Pyridine-pyrazole Schiff base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | nih.gov |
| Arylvinyl-dipyridyl-pyrimidines | H⁺ (pH) | Protonation | Dramatic color change and luminescence switching | researchgate.net |
| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Fe³⁺ | Complexation | Fluorescence "turn-off" and new absorption band | wu.ac.th |
| 2-hydroxy-5-methyl-3-((pyridin-ylimino)methyl)benzaldehyde | H⁺ (pH) | Deprotonation of phenolic OH | Fluorescence intensity increases with pH | researchgate.net |
Molecular Switches and Logic Gates
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus such as light, pH, or the presence of a chemical species. The tautomerism of this compound makes it an excellent candidate for a molecular switch. It can exist in both an enol form (with the -OH group) and a keto form (with a C=O group and an N-H bond).
Theoretical studies on a structurally analogous compound, 8-(pyridin-2-yl)quinolin-7-ol, show that clean switching between the enol and keto tautomers can be achieved through irradiation with light. mdpi.com This process involves an initial photoexcitation followed by excited-state intramolecular proton transfer (ESIPT), where the proton moves from the oxygen to a nitrogen atom. This switching can be monitored by changes in absorption and fluorescence spectra. mdpi.com
By exploiting the response of this switching behavior to multiple inputs, molecular logic gates can be constructed. For instance, the state of the switch (enol vs. keto) might be controlled by both light (Input A) and pH (Input B). A specific output, such as high fluorescence, might only be generated when both inputs are present, creating an AND logic gate. researchgate.net The ability of related Ru(II) complexes containing pyridyl-imidazole ligands to function as multi-state switches responsive to pH and redox potential further underscores the potential in this area. qub.ac.ukresearchgate.net
Optoelectronic Materials
Pyridine and pyrimidine derivatives are widely used in the development of materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nbinno.comrsc.org Their electron-deficient nature, resulting from the presence of electronegative nitrogen atoms in the aromatic rings, makes them excellent candidates for electron-transporting materials (ETMs) and host materials in OLEDs. researchgate.netresearchgate.net
As an ETM, this compound would facilitate the injection and transport of electrons from the cathode to the emissive layer of the OLED, improving device efficiency and stability. rsc.org The energy levels of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be tuned through chemical modification to match other materials in the OLED stack, ensuring efficient charge transfer. rsc.org
Furthermore, compounds with high triplet energies are required as host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the phosphorescent guest emitter. Bipyridine compounds have been identified as potential host materials due to their high triplet energies. researchgate.net The rigid, conjugated structure of this compound suggests it could also possess a sufficiently high triplet energy to serve as a host for blue, green, or red phosphorescent emitters. The incorporation of pyrimidine rings is also a key strategy in designing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables OLEDs to achieve near-100% internal quantum efficiency. researchgate.net
| Compound Type | Function in OLED | Key Property | Reference |
|---|---|---|---|
| Generic Pyridine Derivatives | Electron-Transporting Material (ETM) | High electron mobility, tunable LUMO level | rsc.org |
| Generic Pyrimidine Derivatives | ETM, Host, TADF Emitter | Electron-deficient character, high electron affinity | researchgate.net |
| Pyrene-Pyridine Hybrids | Hole-Transporting Material (HTM) | Suitable HOMO level, high thermal stability | nih.gov |
| Bipyridine Derivatives | Host Material | High triplet energy (T₁) | researchgate.net |
Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound is inherently suited for directing self-assembly processes. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms in the pyridine and pyrimidine rings) allows for the formation of predictable and robust intermolecular hydrogen-bonding networks. These interactions are fundamental to the spontaneous organization of molecules into larger, well-defined architectures.
Furthermore, the aromatic nature of both the pyridine and pyrimidine rings facilitates π-π stacking interactions, another crucial non-covalent force that governs the self-assembly of planar molecules. The interplay between hydrogen bonding and π-π stacking can lead to the formation of diverse supramolecular structures, such as one-dimensional chains, two-dimensional sheets, and more complex three-dimensional networks. The specific geometry and electronic properties of this compound dictate the nature and dimensionality of the resulting self-assembled structures.
Host-Guest Chemistry
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a molecular assembly. The design of host systems with specific recognition properties for certain guests is a major goal in this field, with applications ranging from sensing and separation to drug delivery.
While direct experimental evidence for this compound acting as a host or guest is not extensively documented in publicly available research, its structural features suggest significant potential. Self-assembled structures formed from this compound could create cavities or channels capable of accommodating small guest molecules. The size and shape of these cavities would be determined by the specific arrangement of the this compound units in the supramolecular assembly. The functional groups within the potential binding pocket, namely the hydroxyl group and the nitrogen atoms, could interact with guest molecules through hydrogen bonding, thereby providing selectivity for guests with complementary functionalities.
The principles of host-guest interactions are often governed by a combination of factors including size and shape complementarity, as well as intermolecular forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The ability to tune the self-assembly of this compound could, in theory, allow for the creation of tailored host systems for specific guest molecules.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). These materials are renowned for their high porosity and tunable properties, making them promising for applications in gas storage, catalysis, and separations.
The hydroxyl group on the pyridine ring can also participate in the coordination to the metal center or be involved in secondary interactions within the framework, such as hydrogen bonding, which can further stabilize the structure and influence its properties. The potential for this compound to act as a versatile building block in the construction of novel MOFs with tailored pore sizes and functionalities is a promising area for future research. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures.
Future Research Directions
Development of Novel Synthetic Methodologies
Currently, dedicated and optimized synthetic routes for 2-(Pyrimidin-2-yl)pyridin-3-ol are not extensively documented. Future research should prioritize the development of efficient and scalable synthetic methodologies. This could involve the exploration of various coupling strategies, such as Suzuki or Stille coupling reactions, to form the C-C bond between the pyrimidine (B1678525) and pyridine (B92270) rings. Additionally, investigating novel cyclization strategies to construct one of the heterocyclic rings onto a pre-existing substituted partner could offer alternative and potentially more efficient pathways. The development of stereoselective synthesis methods would also be of significant interest, should chiral variants of the molecule prove to be biologically active. A systematic study of different catalysts, solvent systems, and reaction conditions will be crucial in optimizing the yield and purity of the final product.
Deeper Mechanistic Understanding of Reactivity
A fundamental understanding of the chemical reactivity of this compound is a prerequisite for its application. The presence of both a pyrimidine and a pyridine ring, along with a hydroxyl group, suggests a rich and complex reactivity profile. Future studies should aim to elucidate the mechanistic pathways of its reactions. This could involve detailed kinetic studies to determine reaction rates and orders, as well as isotopic labeling experiments to track the movement of atoms during a reaction. Investigating the compound's behavior under various reaction conditions, such as in the presence of strong acids, bases, oxidizing, and reducing agents, will be essential. Understanding the tautomeric equilibria, given the presence of the hydroxyl group on the pyridine ring, will also be a critical aspect of its reactivity profile.
Exploration of Advanced Computational Models
In parallel with experimental work, the application of advanced computational models can provide invaluable insights into the properties and behavior of this compound at the molecular level. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, vibrational frequencies, and NMR spectra. nih.govresearchgate.net These theoretical predictions can then be compared with experimental data to validate the computational models. Furthermore, computational methods can be used to explore the compound's potential energy surface, identify transition states of reactions, and calculate reaction barriers, thereby complementing experimental mechanistic studies. Molecular dynamics simulations could also be utilized to study its interactions with solvents and potential biological targets.
Design of Next-Generation Functional Materials
The unique electronic properties arising from the combination of the electron-deficient pyrimidine ring and the pyridine moiety, along with the potential for hydrogen bonding from the hydroxyl group, make this compound a promising candidate for the development of novel functional materials. Future research could focus on incorporating this molecule as a building block in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the heterocyclic rings and the oxygen atom of the hydroxyl group could act as coordination sites for metal ions. The resulting materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity. Furthermore, its potential as an organic semiconductor or as a component in dye-sensitized solar cells could be investigated.
Expansion into Interdisciplinary Research Areas
The structural motifs present in this compound suggest potential applications in various interdisciplinary research areas. The pyrimidine and pyridine rings are common scaffolds in medicinal chemistry, and thus, the compound could be screened for a wide range of biological activities. nih.govarabjchem.org For instance, its potential as an inhibitor of kinases or other enzymes could be explored. In the field of agrochemicals, its derivatives could be tested for herbicidal or fungicidal properties. The compound's ability to coordinate with metal ions also opens up possibilities in the development of new sensors for environmental monitoring or as contrast agents in medical imaging. Collaborative efforts between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully explore the potential of this compound across these diverse fields.
Q & A
Q. Table 1: Key Safety Parameters for Pyridine Derivatives
| Property | Value/Recommendation | Source |
|---|---|---|
| Flash Point | ~210°C (similar compounds) | |
| Acute Toxicity | Handle as irritant | |
| Storage | Inert atmosphere, 2–8°C |
What synthetic routes are available for preparing this compound?
Basic Question | Synthesis
Methodological Answer:
- Method A (Nucleophilic Substitution): React pyridin-3-ol derivatives with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Method B (Cross-Coupling): Use Suzuki-Miyaura coupling between boronic acid-functionalized pyrimidine and halogenated pyridin-3-ol .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| A | 45–60 | 2-Chloropyrimidine, DMF | Requires anhydrous conditions |
| B | 55–70 | Pd(PPh₃)₄, Boronic acid | Higher cost of catalysts |
How can computational methods complement crystallographic data for structural analysis of this compound?
Advanced Question | Structural Characterization
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths/angles. Compare with SHELX-refined X-ray data .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions to rationalize reactivity .
- Torsional Analysis: Assess rotational barriers of the pyrimidine-pyridin-ol linkage to explain conformational stability .
Q. Table 3: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Experimental (SHELX) | DFT-Predicted |
|---|---|---|
| C–N Bond Length (Å) | 1.34 | 1.33 |
| Dihedral Angle (°) | 12.5 | 13.1 |
What mechanistic insights explain the kinase inhibition activity of this compound derivatives?
Advanced Question | Biological Activity
Methodological Answer:
Q. Table 4: Kinase Inhibition Profiles
| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 2-Pyrimidinyl-5-CF₃ | EGFR | 12 | 15× vs. VEGFR2 |
| 2-Pyrimidinyl-3-OH | Src | 8 | 8× vs. ABL |
How do spectroscopic techniques (NMR, IR) aid in characterizing this compound?
Intermediate Question | Analytical Chemistry
Methodological Answer:
Q. Table 5: Representative Spectroscopic Data
| Technique | Key Peaks | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 8.3 (s, 1H) | Pyridin-3-ol H |
| IR | 1620 cm⁻¹ | C=N (pyrimidine) |
What strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?
Advanced Question | Reactivity and Stability
Methodological Answer:
- Acidic Conditions: Protonation of pyridine nitrogen increases electrophilicity, facilitating nucleophilic aromatic substitution at C2 .
- Basic Conditions: Deprotonation of C3-OH generates a phenoxide, enhancing electron density and favoring C5 functionalization .
- Contradiction Resolution: Use pH-dependent UV-Vis spectroscopy to track tautomeric shifts and reactive intermediates .
Q. Table 6: Reactivity Under Different Conditions
| Condition | Major Product | Driving Force |
|---|---|---|
| pH < 3 | C2-Substituted derivatives | N-Protonation |
| pH > 10 | C5-Substituted derivatives | Phenoxide stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
